![molecular formula C10H8N2O5S B14640225 2,5-Oxazolidinedione, 4-methyl-3-[(2-nitrophenyl)thio]-, (S)- CAS No. 52071-13-3](/img/structure/B14640225.png)
2,5-Oxazolidinedione, 4-methyl-3-[(2-nitrophenyl)thio]-, (S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Oxazolidinedione, 4-methyl-3-[(2-nitrophenyl)thio]-, (S)- is a chiral compound belonging to the oxazolidinedione class. This compound is characterized by its unique structure, which includes a 2,5-oxazolidinedione core with a 4-methyl group and a 3-[(2-nitrophenyl)thio] substituent. The (S)- configuration indicates the specific stereochemistry of the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-oxazolidinedione, 4-methyl-3-[(2-nitrophenyl)thio]-, (S)- typically involves the following steps:
Formation of the Oxazolidinedione Core: The oxazolidinedione core can be synthesized through the cyclization of amino acids or their derivatives under acidic or basic conditions.
Introduction of the 4-Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base.
Attachment of the 3-[(2-Nitrophenyl)thio] Group: This step involves the nucleophilic substitution reaction where a thiol group is introduced to the 3-position of the oxazolidinedione core, followed by nitration to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Controlled Temperature and Pressure: Maintaining specific temperatures and pressures to favor the desired reactions.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反应分析
Types of Reactions
2,5-Oxazolidinedione, 4-methyl-3-[(2-nitrophenyl)thio]-, (S)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo oxidation reactions where the thiol group is oxidized to a sulfoxide or sulfone.
Substitution: The methyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Amino Derivatives: Formed through the reduction of the nitro group.
Sulfoxides and Sulfones: Formed through the oxidation of the thiol group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
科学研究应用
2,5-Oxazolidinedione, 4-methyl-3-[(2-nitrophenyl)thio]-, (S)- has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,5-oxazolidinedione, 4-methyl-3-[(2-nitrophenyl)thio]-, (S)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Disrupting Cellular Processes: Interfering with processes such as DNA replication, protein synthesis, or cell division.
相似化合物的比较
2,5-Oxazolidinedione, 4-methyl-3-[(2-nitrophenyl)thio]-, (S)- can be compared with other oxazolidinedione derivatives:
Famoxadone: An oxazolidinedione fungicide with a different substitution pattern, used to control plant pathogenic fungi.
Linezolid: An oxazolidinone antibiotic used to treat serious bacterial infections.
Similar Compounds
2,5-Oxazolidinedione: The parent compound without the methyl and nitrophenylthio substituents.
4-Methyl-2,5-oxazolidinedione: A derivative with only the methyl group.
3-[(2-Nitrophenyl)thio]-2,5-oxazolidinedione: A derivative with only the nitrophenylthio group.
This detailed article provides a comprehensive overview of 2,5-oxazolidinedione, 4-methyl-3-[(2-nitrophenyl)thio]-, (S)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
52071-13-3 |
|---|---|
分子式 |
C10H8N2O5S |
分子量 |
268.25 g/mol |
IUPAC 名称 |
(4S)-4-methyl-3-(2-nitrophenyl)sulfanyl-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C10H8N2O5S/c1-6-9(13)17-10(14)11(6)18-8-5-3-2-4-7(8)12(15)16/h2-6H,1H3/t6-/m0/s1 |
InChI 键 |
YMOWQUJUEIHOHG-LURJTMIESA-N |
手性 SMILES |
C[C@H]1C(=O)OC(=O)N1SC2=CC=CC=C2[N+](=O)[O-] |
规范 SMILES |
CC1C(=O)OC(=O)N1SC2=CC=CC=C2[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 1H-benzo[G]indole-2-carboxylate](/img/structure/B14640142.png)
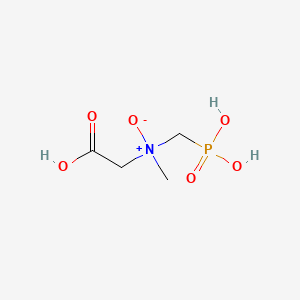


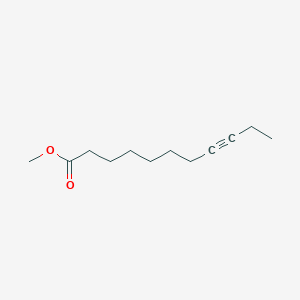
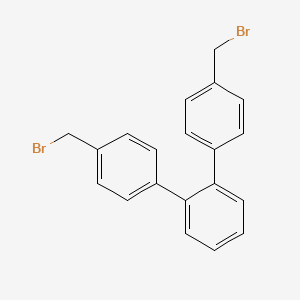
![2-Phenyl-N-[(propan-2-yl)carbamoyl]prop-1-ene-1-sulfonamide](/img/structure/B14640184.png)
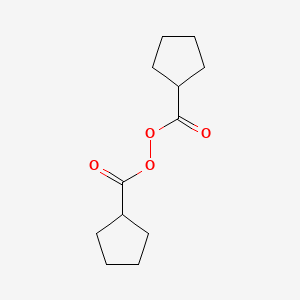
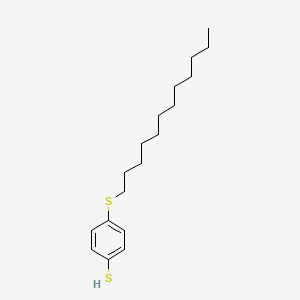
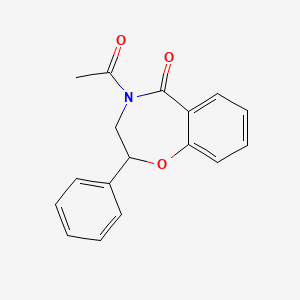
![1-Ethyl-4-(4-methylphenyl)-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B14640220.png)
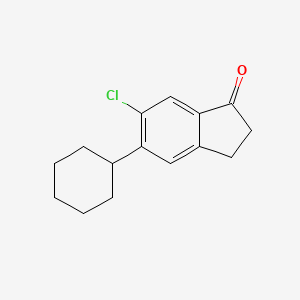
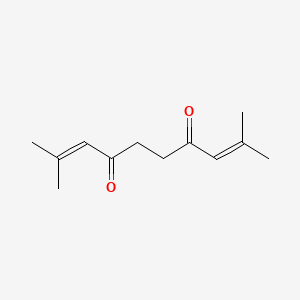
![ethyl (NE)-N-[(6E)-6-(3-cyanoprop-2-enylidene)cyclohexa-2,4-dien-1-ylidene]carbamate](/img/structure/B14640242.png)
